5-Bromo-2-(methylsulfonyl)thiazole 5-Bromo-2-(methylsulfonyl)thiazole
Brand Name: Vulcanchem
CAS No.: 1158994-67-2
VCID: VC2945180
InChI: InChI=1S/C4H4BrNO2S2/c1-10(7,8)4-6-2-3(5)9-4/h2H,1H3
SMILES: CS(=O)(=O)C1=NC=C(S1)Br
Molecular Formula: C4H4BrNO2S2
Molecular Weight: 242.1 g/mol

5-Bromo-2-(methylsulfonyl)thiazole

CAS No.: 1158994-67-2

Cat. No.: VC2945180

Molecular Formula: C4H4BrNO2S2

Molecular Weight: 242.1 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(methylsulfonyl)thiazole - 1158994-67-2

Specification

CAS No. 1158994-67-2
Molecular Formula C4H4BrNO2S2
Molecular Weight 242.1 g/mol
IUPAC Name 5-bromo-2-methylsulfonyl-1,3-thiazole
Standard InChI InChI=1S/C4H4BrNO2S2/c1-10(7,8)4-6-2-3(5)9-4/h2H,1H3
Standard InChI Key JUHKPXAINSIVLC-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=NC=C(S1)Br
Canonical SMILES CS(=O)(=O)C1=NC=C(S1)Br

Introduction

Structural Characteristics and Properties

5-Bromo-2-(methylsulfonyl)thiazole is a heterocyclic compound characterized by its thiazole core with specific functional group substitutions. The thiazole ring contains both sulfur and nitrogen atoms in a five-membered configuration, creating a rigid scaffold that significantly influences the compound's electronic properties and reactivity patterns. The bromine atom positioned at the 5-position serves as an excellent leaving group, facilitating various nucleophilic substitution reactions that are valuable in synthetic chemistry applications. Meanwhile, the methylsulfonyl group at the 2-position contributes electron-withdrawing properties that further enhance the molecule's reactivity profile.

Chemical Identification and Physical Properties

The compound is identified by the following chemical parameters:

PropertyValue
Molecular FormulaC4H4BrNO2S2
Molecular Weight242.1 g/mol
CAS Number1158994-67-2
IUPAC Name5-bromo-2-methylsulfonyl-1,3-thiazole
InChIInChI=1S/C4H4BrNO2S2/c1-10(7,8)4-6-2-3(5)9-4/h2H,1H3
Canonical SMILESCS(=O)(=O)C1=NC=C(S1)Br

This compound typically exists as a crystalline solid at room temperature. Its solubility profile is influenced by the polar methylsulfonyl group, making it readily soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). The presence of the bromine atom contributes to its lipophilicity, influencing both its physical properties and potential biological interactions.

Synthetic Methodologies

The synthesis of 5-Bromo-2-(methylsulfonyl)thiazole involves several established methodologies that have been optimized for efficiency and yield.

Principal Synthetic Routes

The most common approach to synthesizing this compound involves the selective bromination of 2-(methylsulfonyl)thiazole. This process typically employs brominating agents such as molecular bromine (Br2) or N-bromosuccinimide (NBS) under carefully controlled conditions. The reaction demonstrates high regioselectivity for the 5-position of the thiazole ring due to the electronic influence of the methylsulfonyl group at the 2-position.

The preparation of the precursor, 2-(methylsulfonyl)thiazole, generally involves the oxidation of 2-(methylthio)thiazole using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). This oxidation process converts the thioether functionality to the corresponding sulfone group, resulting in the desired methylsulfonyl substituent.

Reaction Conditions and Optimization

The bromination reaction can be conducted under various conditions, with the choice dependent on the desired scale and purity requirements:

Brominating AgentSolventTemperatureReaction TimeAdvantages
Bromine (Br2)Acetic acid25-50°C2-4 hoursHigh yield, economical for scale-up
N-Bromosuccinimide (NBS)DCM/CHCl30-25°C4-8 hoursMilder conditions, cleaner reaction profile
Copper-catalyzed brominationVariousVariableVariableSelective functionalization

The reaction progress can be monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) techniques. Purification typically involves aqueous workup followed by column chromatography to isolate the pure compound.

Chemical Reactivity Profile

The reactivity of 5-Bromo-2-(methylsulfonyl)thiazole is primarily governed by the electronic effects of its functional groups and the inherent properties of the thiazole ring system.

Nucleophilic Substitution Reactions

The bromine atom at the 5-position serves as an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. This reactivity is further enhanced by the electron-withdrawing nature of the methylsulfonyl group, which increases the electrophilicity of the 5-position.

Various nucleophiles can displace the bromine atom, leading to a diverse array of 5-substituted thiazole derivatives:

Nucleophile TypeExample ReagentsReaction ConditionsProducts
AminesMorpholine, piperidineDMF, 60-80°C5-Amino-2-(methylsulfonyl)thiazoles
ThiolsSodium thiophenolateTHF, 25°C5-Thioether-2-(methylsulfonyl)thiazoles
AlkoxidesSodium methoxideDMF/THF, 40-60°C5-Alkoxy-2-(methylsulfonyl)thiazoles
Carbon nucleophilesBoronic acids, organometallicsPd-catalyst, THF5-Aryl/alkyl-2-(methylsulfonyl)thiazoles

These substitution reactions provide access to a wide range of functionalized thiazole derivatives that can serve as valuable intermediates in medicinal chemistry and materials science applications.

Oxidation and Reduction Pathways

  • Reduction of the bromine atom can be achieved using catalytic hydrogenation (H2/Pd-C) or hydride reducing agents, resulting in 2-(methylsulfonyl)thiazole.

  • Strong reducing agents such as lithium aluminum hydride (LiAlH4) can potentially reduce both the methylsulfonyl group and the thiazole ring, though such transformations require careful control of reaction conditions.

  • The thiazole ring can undergo selective reduction under specific conditions, leading to partially or fully reduced heterocyclic systems.

Biological Activity and Applications

The unique structural features of 5-Bromo-2-(methylsulfonyl)thiazole contribute to its potential biological activities and applications in various research areas.

Medicinal Chemistry Applications

In medicinal chemistry, 5-Bromo-2-(methylsulfonyl)thiazole serves as a valuable building block for the development of bioactive compounds with various therapeutic potentials:

  • The compound's scaffold provides a rigid framework for designing enzyme inhibitors that can target specific biological pathways.

  • Derivatives of this compound may exhibit anticancer properties through mechanisms such as enzyme inhibition (e.g., topoisomerase inhibition) or modulation of signaling pathways involved in cell proliferation and apoptosis .

  • The reactivity of the bromine substituent allows for the creation of diverse chemical libraries through parallel synthesis approaches, facilitating structure-activity relationship studies.

  • The thiazole core appears in numerous pharmaceutically active compounds, making this brominated derivative particularly valuable for developing new therapeutic agents.

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for rational drug design based on the 5-Bromo-2-(methylsulfonyl)thiazole scaffold.

Comparison with Structural Analogs

Comparing 5-Bromo-2-(methylsulfonyl)thiazole with structurally related thiazole derivatives provides insights into how specific modifications influence physicochemical properties and biological activities:

CompoundStructural DifferenceImpact on Properties/Activity
5-Bromo-2-(3-fluorophenyl)thiazole3-Fluorophenyl vs. methylsulfonyl at position 2Increased lipophilicity, altered electronic distribution
5-Bromo-2-(4-methylphenyl)thiazole4-Methylphenyl vs. methylsulfonyl at position 2Less polar, different solubility profile
5-Bromo-2-methyl-1,3-thiazoleMethyl vs. methylsulfonyl at position 2Significantly different electronic properties, reduced reactivity at C-5
5-Bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazoleAdditional substituents at positions 2 and 4Demonstrated topoisomerase IB inhibitory activity

These comparisons highlight how systematic modifications to the basic thiazole scaffold can fine-tune properties relevant to specific applications, particularly in drug discovery contexts.

Strategic Modifications for Enhanced Activity

Based on structure-activity relationship studies of similar thiazole derivatives, several approaches for enhancing the biological activity of 5-Bromo-2-(methylsulfonyl)thiazole can be proposed:

  • Replacement of the bromine with various functional groups (amines, ethers, thioethers) to modulate lipophilicity and hydrogen-bonding potential.

  • Introduction of substituents at the 4-position of the thiazole ring to create additional interaction points with biological targets.

  • Modification of the methylsulfonyl group by varying the alkyl chain length or replacing it with arylsulfonyl groups to alter electronic properties and steric factors.

  • Incorporation of the thiazole core into larger molecular frameworks, such as fused heterocyclic systems, to enhance target specificity and pharmacokinetic properties .

Synthetic Applications in Organic Chemistry

Beyond its potential biological applications, 5-Bromo-2-(methylsulfonyl)thiazole serves as a versatile synthetic intermediate in organic chemistry.

Cross-Coupling Reactions

The bromine substituent enables various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura coupling with boronic acids to introduce aryl or vinyl groups

  • Sonogashira coupling with terminal alkynes to create acetylenic derivatives

  • Negishi coupling with organozinc reagents for carbon-carbon bond formation

  • Buchwald-Hartwig amination for introducing amino groups

These transformations significantly expand the structural diversity accessible from this thiazole scaffold, making it valuable in diversity-oriented synthesis approaches.

Applications in Materials Science

The thiazole scaffold, particularly when functionalized with electronic-modulating groups like methylsulfonyl, can contribute to materials with interesting electronic and optical properties. Potential applications include:

  • Components in organic electronic devices

  • Building blocks for conductive polymers

  • Precursors for fluorescent probes and sensors

  • Structural elements in liquid crystalline materials

The ability to selectively functionalize the 5-position through bromine substitution allows for precise tuning of these material properties.

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